![molecular formula C24H18N4O2S B492469 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B492469.png)
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine moiety, a biphenyl group, and a sulfonamide functional group. These structural features contribute to its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multistep organic reactions. One common approach is the condensation reaction between 2-aminopyridine and α-bromoketones, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and cyclization .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to optimize the reaction conditions and minimize by-products. The choice of solvents, reagents, and catalysts is crucial to achieving efficient industrial-scale production.
化学反应分析
Types of Reactions
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives.
科学研究应用
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core and are used in medicinal chemistry.
Uniqueness
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to its combination of the imidazo[1,2-a]pyrimidine core, biphenyl group, and sulfonamide functional group. This unique structure imparts distinct biological activities and makes it a valuable compound for various research and therapeutic applications.
属性
分子式 |
C24H18N4O2S |
|---|---|
分子量 |
426.5g/mol |
IUPAC 名称 |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C24H18N4O2S/c29-31(30,22-12-10-19(11-13-22)18-6-2-1-3-7-18)27-21-9-4-8-20(16-21)23-17-28-15-5-14-25-24(28)26-23/h1-17,27H |
InChI 键 |
FNOHOTFKHHKGGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=CN5C=CC=NC5=N4 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=CN5C=CC=NC5=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


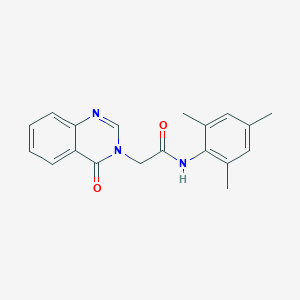
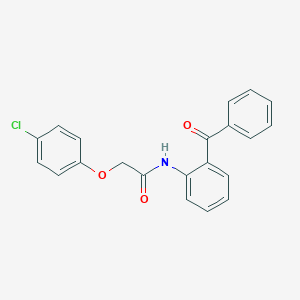
![6-iodo-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B492388.png)
![6,8-dibromo-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B492389.png)
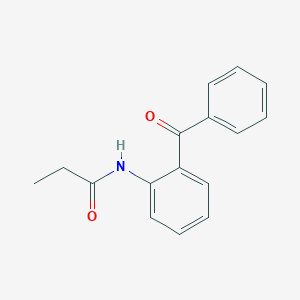
![Dimethyl 1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B492391.png)
![3-(3,4-Dimethoxybenzoyl)pyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B492392.png)
![3-([1,1'-Biphenyl]-4-ylsulfonyl)-2-(2-furyl)-1,3-thiazolidine](/img/structure/B492397.png)
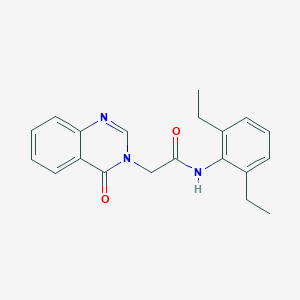
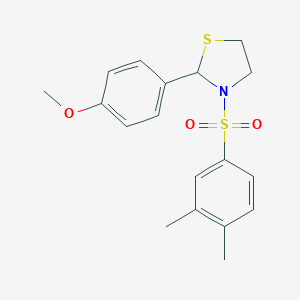
![N-[4-(1,3-thiazolidin-3-ylsulfonyl)phenyl]acetamide](/img/structure/B492402.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide](/img/structure/B492403.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,2-dihydro-3-acenaphthylenesulfonamide](/img/structure/B492405.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B492409.png)
